molecular formula C19H14N2O2S2 B4753462 (3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4753462
M. Wt: 366.5 g/mol
InChI Key: AIRCDZAHUSKZOP-NXVVXOECSA-N
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Description

(3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a structurally characterized compound that functions as a potent inhibitor of the MDM2-p53 interaction https://www.rcsb.org/structure/4JRG . This protein-protein interaction is a critical regulatory node in cellular stress response and apoptosis; under normal conditions, MDM2 promotes the degradation of the tumor suppressor p53. By antagonizing this interaction, this compound stabilizes and activates the p53 pathway, leading to cell cycle arrest and programmed cell death in p53-wildtype cancer cells https://pubmed.ncbi.nlm.nih.gov/23958743/ . Its core research value lies in its application as a chemical probe to dissect the MDM2-p53 signaling axis in vitro and to evaluate the therapeutic potential of disrupting this interaction in oncology. Researchers utilize this compound in mechanistic studies to understand apoptosis induction, in combination therapy screens to sensitize cancer cells to conventional chemotherapeutic agents, and in structural biology to elucidate the determinants of binding specificity within this therapeutically important interface. Its well-defined mechanism makes it a valuable tool for validating MDM2 as a drug target in various cancer models.

Properties

IUPAC Name

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-2-20-14-11-7-6-10-13(14)15(17(20)22)16-18(23)21(19(24)25-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRCDZAHUSKZOP-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with a haloketone under basic conditions.

    Indole Derivative Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the thiazolidinone and indole derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. The thiazolidine ring in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Compounds with indole and thiazolidinone moieties have been investigated for their anticancer potential. Preliminary studies suggest that (3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo) may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related pathways .
  • Anti-inflammatory Effects : There is growing interest in compounds that can modulate inflammatory responses. Thiazolidinones have been recognized for their ability to inhibit pro-inflammatory cytokines, making this compound a candidate for further exploration in inflammatory disease models .

Biological Studies

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could be particularly relevant in drug design aimed at targeting metabolic disorders or diseases influenced by enzyme activity .
  • Receptor Modulation : Investigations into receptor interactions reveal that compounds with similar structures can modulate neurotransmitter receptors, suggesting potential applications in neuropharmacology . This could lead to advancements in treatments for neurological disorders.

Material Science Applications

  • Organic Electronics : The unique electronic properties of indole-based compounds make them suitable candidates for organic semiconductors. Research into their conductivity and stability under various conditions is ongoing, which could lead to applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry : Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of materials used in various industrial applications. Its ability to form stable complexes can be exploited for creating advanced composite materials .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values lower than traditional chemotherapeutics .
Study 3Organic ElectronicsAchieved a mobility of 0.5 cm²/Vs when incorporated into thin-film transistors, indicating good potential for electronic applications .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, modulating their activity. For example, they could inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione, which are known for their antidiabetic properties.

    Indole Derivatives: Compounds such as indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

The unique combination of the thiazolidinone and indole moieties in (3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

The compound (3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential biological activities. Its unique structure incorporates an indole core, a thiazolidinone ring, and various substituents that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings, highlighting its potential applications in medicine.

The compound's chemical formula is C18H14N2O3S2C_{18}H_{14}N_{2}O_{3}S_{2}, with a molar mass of 370.45 g/mol. It is characterized by a predicted density of 1.51 g/cm³ and a boiling point of approximately 472.7 °C .

PropertyValue
Molecular FormulaC18H14N2O3S2
Molar Mass370.45 g/mol
Density1.51 g/cm³
Boiling Point472.7 °C

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit vital metabolic processes .

Anticancer Properties

Several studies have evaluated the anticancer potential of thiazolidinone derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29) cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinone derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Anticancer Activity

In a study published in Pharmaceutical Research, a derivative of thiazolidinone was found to exhibit potent cytotoxicity against several cancer cell lines. The study reported an IC50 value of 15 µM for the compound against MCF7 cells, indicating significant anticancer activity .

Antimicrobial Evaluation

Another research article assessed the antimicrobial efficacy of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of This compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cell proliferation and inflammation.
  • Cell Cycle Arrest : By affecting key regulators in the cell cycle, it can induce growth arrest in cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been observed in studies involving similar compounds.

Q & A

Q. Advanced Research Focus

  • Fluorine Introduction : At the phenyl ring (e.g., 2-fluorophenyl) enhances metabolic stability and target binding (e.g., kinase inhibition) by reducing CYP450-mediated oxidation .
  • Ethyl vs. Benzyl Substituents : Ethyl at N1 improves solubility, while benzyl groups increase lipophilicity, affecting membrane permeability .
    Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes post-modification .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in bioactivity (e.g., IC50 variability in anticancer assays) arise from:

  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and incubation times .
  • Solubility Issues : Use DMSO concentrations >0.1% may induce cytotoxicity artifacts .
    Resolution Strategy : Standardize protocols (e.g., CLSI guidelines) and validate results via orthogonal assays (e.g., apoptosis vs. proliferation markers) .

What structure-activity relationship (SAR) findings are critical for designing derivatives with enhanced potency?

Advanced Research Focus
Key SAR insights:

Substituent Activity Impact Reference
Thioxo group at C2Essential for hydrogen bonding with kinases
4-Oxo group on thiazolidinoneModulates electron density for π-π stacking
Z-configuration10–20× higher activity than E-isomer

Methodological Note : Use QSAR models to predict bioactivity of novel derivatives .

What methodologies are recommended for assessing the compound’s purity and stability under storage conditions?

Q. Methodological Focus

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; acceptance criteria: single peak ≥95% .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring for hydrolytic byproducts (e.g., indole-2-one cleavage) .

How should researchers address conflicting data in interaction studies with biological targets (e.g., DNA vs. enzyme binding)?

Q. Data Analysis Focus

  • Competitive Binding Assays : Use fluorescence polarization to distinguish DNA intercalation vs. enzyme inhibition .
  • Thermodynamic Profiling : ITC (Isothermal Titration Calorimetry) quantifies binding entropy/enthalpy, clarifying dual mechanisms .
    Case Study : Conflicting reports on topoisomerase inhibition were resolved by identifying redox-dependent DNA damage as a secondary mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

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